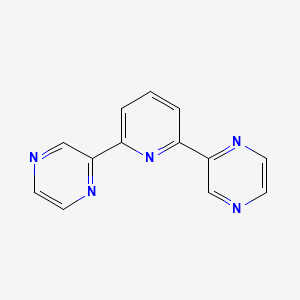

2,6-Di(pyrazin-2-yl)pyridine

描述

Evolution and Significance of Aromatic Ligand Architectures in Coordination Chemistry

Coordination chemistry's evolution has been marked by the development of sophisticated organic molecules called ligands, which bind to metal centers to form coordination complexes. Aromatic ligands, containing rings of atoms with delocalized pi electrons, have been particularly crucial. Initially, simple monodentate ligands (binding through one point) were the focus. However, the quest for more stable and structurally defined complexes led to the rise of polydentate ligands, which can grasp a metal ion at multiple points.

A significant milestone was the development of pincer-type ligands, which offer a rigid and well-defined coordination environment. Among these, NNN-tridentate ligands, which bind through three nitrogen atoms, have become cornerstones of modern coordination chemistry. These architectures are prized for their ability to form highly stable complexes with a wide range of transition metals, influencing the resulting complex's geometry, reactivity, and physical properties. The systematic modification of these aromatic ligand frameworks has enabled chemists to fine-tune the electronic and steric properties of metal complexes, paving the way for their use in catalysis, materials science, and beyond. The introduction of different heterocyclic rings within the ligand structure, for instance, has been a key strategy in this evolution, leading to compounds with novel characteristics.

Distinctive Features of Pyridine-Pyrazine Hybrid Ligand Systems

The 2,6-Di(pyrazin-2-yl)pyridine molecule is a "hybrid" system, incorporating both pyridine (B92270) and pyrazine (B50134) rings. This combination is not merely an arbitrary fusion of aromatic systems; it imparts a set of distinctive features that set it apart from its more famous cousin, 2,2′:6′,2′′-terpyridine (terpy), which is composed solely of pyridine rings.

The primary distinction lies in the electronic properties endowed by the pyrazine rings. Pyrazine is a six-membered aromatic ring containing two nitrogen atoms in a 1,4-arrangement. Compared to pyridine, which has only one nitrogen atom, pyrazine is more electron-deficient. The presence of these additional nitrogen atoms in the dppy ligand framework has several important consequences:

Lower LUMO Energy: The Lowest Unoccupied Molecular Orbital (LUMO) of dppy-containing complexes is significantly lowered in energy compared to their terpy analogues. nih.gov This makes the dppy ligand a better electron acceptor.

Modified Redox Behavior: The electron-withdrawing nature of the pyrazine rings affects the electrochemical properties of the metal complexes. For instance, rhenium(I) complexes of dppy derivatives show their first reduction peaks at less negative potentials compared to the corresponding terpy complexes. nih.govacs.org

Tuning of Photophysical Properties: The electronic changes also influence the optical properties of the complexes. For example, the energy of the metal-to-ligand charge transfer (MLCT) absorption and emission bands can be systematically tuned. acs.orgresearchgate.net While in some cases the effect on the energy of these bands is marginal, the altered electronic landscape can lead to different excited-state dynamics. acs.orgresearchgate.net

Enhanced Intermolecular Interactions: The presence of the di(pyrazin-2-yl)pyridine skeleton can lead to stronger intermolecular interactions, as suggested by higher melting points compared to isoelectronic terpyridine counterparts. researchgate.net

These features make pyridine-pyrazine hybrid systems like dppy highly attractive for applications where precise control over electronic and photophysical properties is crucial, such as in the development of luminescent materials and photocatalysts.

Current Research Trajectories and Academic Relevance of this compound

Current research on this compound and its derivatives is vibrant and multifaceted, with several key trajectories emerging from the scientific literature. A significant area of focus is the synthesis of new dppy derivatives functionalized with various organic groups. researchgate.netresearchgate.net By attaching different substituents, researchers can further modulate the properties of the resulting metal complexes. For example, the introduction of polyaromatic groups like naphthyl, phenanthrenyl, and pyrenyl has been explored to study the impact on photophysical and electrochemical properties. researchgate.net

The coordination chemistry of dppy with a variety of transition metals, including rhenium(I), copper(II), nickel(II), and ruthenium(II), is another major research avenue. nih.govresearchgate.netrsc.orgnih.gov These studies aim to understand the structural and electronic consequences of complexation and to explore the potential applications of the resulting coordination compounds.

A particularly active area of investigation is the photophysical and electrochemical properties of dppy-based metal complexes. nih.govacs.orgresearchgate.net Researchers are interested in their potential use as luminescent materials, with studies focusing on their absorption, emission, and excited-state lifetimes. nih.govacs.org The electroluminescent properties of these complexes are also being investigated for potential applications in organic light-emitting devices (OLEDs).

Furthermore, the catalytic activity of metal complexes incorporating dppy and related ligands is being explored. For instance, copper(II) complexes of dppy derivatives have been studied as catalysts for the oxidation of alkanes and alcohols. rsc.org The ability to form supramolecular structures through non-covalent interactions, such as hydrogen bonding, is another aspect of dppy chemistry that is attracting attention for the construction of functional materials. nih.gov

The academic relevance of this compound stems from its position as a close analogue of the archetypal terpyridine ligand. researchgate.net This allows for systematic comparative studies that provide fundamental insights into structure-property relationships in coordination chemistry. By replacing pyridine rings with pyrazine rings, researchers can probe the effects of subtle electronic perturbations on the behavior of metal complexes, contributing to a deeper understanding of the principles that govern molecular materials.

Defining the Scope of Scholarly Inquiry on this compound

The scholarly inquiry into this compound is primarily focused on its fundamental chemical properties and its potential applications in materials science and catalysis. The scope of research can be broadly categorized as follows:

Synthesis and Functionalization: Development of efficient synthetic routes to dppy and its derivatives, including one-pot methods like the Kröhnke condensation. researchgate.netresearchgate.net

Coordination Chemistry: Investigation of the coordination behavior of dppy with a wide range of metal ions, leading to the formation of mononuclear, dinuclear, and polynuclear complexes. researchgate.netnih.gov

Structural Characterization: Detailed structural analysis of dppy-based compounds and their metal complexes using techniques such as X-ray crystallography to understand their geometry and intermolecular interactions. researchgate.netnih.gov

Photophysical and Electrochemical Properties: Comprehensive studies of the absorption, emission, and redox properties of dppy and its complexes to elucidate their electronic structure and excited-state dynamics. nih.govacs.orgresearchgate.net

Materials Science Applications: Exploration of the use of dppy-based systems in the development of functional materials, including luminescent materials, sensors, and components for electronic devices. researchgate.net

Catalysis: Investigation of the catalytic potential of metal complexes incorporating dppy ligands in various organic transformations. rsc.org

The research on this compound is firmly situated within the domain of fundamental chemical science, with a strong emphasis on understanding the relationship between molecular structure and material properties.

Detailed Research Findings

The following tables summarize key research findings on this compound and its derivatives, providing a snapshot of the detailed scientific data being generated in this field.

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Reference |

|---|---|---|---|---|

| 4-Aryl-2,6-di(pyrazin-2-yl)pyridines | Various | 236–293 (π–π* transitions) | Structure-dependent fluorescence | researchgate.net |

| [ReCl(CO)3(4-Ar-dppy-κ2N)] | CH2Cl2 | - | - | nih.gov |

| [ReCl(CO)3(4-(1-pyrenyl)-dppy-κ2N)] | CH2Cl2 | - | - | nih.govacs.org |

| Compound | Oxidation Potential (Eox, V) | Reduction Potential (Ered, V) | Electrochemical Band Gap (Eg, eV) | Reference |

|---|---|---|---|---|

| 4-(dimethoxyphenyl)-2,6-di(2-pyrazinyl)pyridines | 1.18 - 1.57 | -1.33 (for one derivative) | - | researchgate.net |

| Aryl-substituted dppy | - | - | 2.30–2.83 | researchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(6-pyrazin-2-ylpyridin-2-yl)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5/c1-2-10(12-8-14-4-6-16-12)18-11(3-1)13-9-15-5-7-17-13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFBGNSRINOWDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=NC=CN=C2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry for 2,6 Di Pyrazin 2 Yl Pyridine

Retrosynthetic Analysis and Strategic Disconnections for the 2,6-Di(pyrazin-2-yl)pyridine Scaffold

A logical retrosynthetic analysis of this compound reveals several strategic disconnections. The most apparent approach involves disconnecting the C-C bonds between the central pyridine (B92270) ring and the two pyrazine (B50134) rings. This leads to a di-functionalized pyridine precursor and two pyrazine synthons.

Key Disconnections:

Disconnection A (C-C bond): This strategy breaks the molecule down into a 2,6-dihalopyridine (e.g., 2,6-dibromopyridine (B144722) or 2,6-dichloropyridine) and a pyrazinyl organometallic reagent (e.g., pyrazin-2-ylboronic acid or a pyrazinyl organozinc reagent). This approach is amenable to various transition metal-catalyzed cross-coupling reactions.

Disconnection B (Pyridine Ring Formation): An alternative retrosynthetic pathway involves constructing the central pyridine ring from acyclic precursors already bearing the pyrazine moieties. This can be conceptualized through methods like the Kröhnke pyridine synthesis, where 1,5-dicarbonyl compounds or their equivalents react with an ammonia (B1221849) source. rsc.orgrsc.org In this case, the precursors would be pyrazinoyl-containing chalcones or related species.

These retrosynthetic strategies form the basis for the various synthetic methodologies discussed in the following sections.

Established Approaches to Pyrazine-Pyridine Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone in the synthesis of bi- and poly-heterocyclic systems. The formation of the C-C bond between a pyridine and a pyrazine ring can be efficiently achieved using various transition metal catalysts.

Palladium-Catalyzed Cross-Coupling Protocols for Azaheterocycles

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, are widely employed for the synthesis of azaheterocycles. The Suzuki-Miyaura coupling, in particular, has proven effective for related structures like 2,6-di(quinolin-8-yl)pyridines, which suggests its applicability to the synthesis of this compound. rsc.org

In a typical Suzuki-Miyaura protocol, a dihalopyridine is reacted with a pyrazinylboronic acid or its ester in the presence of a palladium catalyst and a base.

Table 1: Typical Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

| Component | Example | Role |

| Pyridine Substrate | 2,6-Dibromopyridine | Electrophile |

| Pyrazine Synthon | Pyrazin-2-ylboronic acid | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst |

| Ligand | PPh₃, S-Phos | Stabilizes catalyst, promotes reaction |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Activates boronic acid |

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

Alternative Transition Metal-Mediated Coupling Strategies

While palladium catalysis is prevalent, other transition metals like nickel and copper also offer viable routes for pyridine-pyrazine cross-coupling. Nickel catalysts are often more cost-effective and can exhibit unique reactivity. researchgate.net Copper-catalyzed couplings, historically significant in Ullmann-type reactions, have also seen a resurgence with the development of new ligand systems. The synthesis of copper(II) complexes with this compound derivatives highlights the interaction of this ligand with copper, suggesting the feasibility of copper-mediated synthetic routes. acs.orgacs.orgrsc.orgrsc.orgrasayanjournal.co.in

One-Pot Synthesis Techniques for this compound and Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. The Kröhnke condensation is a powerful one-pot method for the synthesis of pyridines and has been successfully applied to prepare this compound and its derivatives. aalto.fi This method typically involves the reaction of a 1-(pyrazin-2-yl)ethan-1-one with a chalcone-like intermediate in the presence of ammonium (B1175870) acetate (B1210297) as the nitrogen source for the central pyridine ring.

A convenient one-pot method based on the Kröhnke condensation has been used to obtain a series of new 2,6-di(pyrazin-2-yl)pyridines functionalized with various polyaromatic groups. aalto.fi

Sustainable and Scalable Synthetic Pathways to this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. For azaheterocycles like this compound, sustainable approaches focus on minimizing hazardous reagents, reducing energy consumption, and utilizing renewable feedstocks where possible. researchgate.net

Strategies for a more sustainable synthesis include:

Catalyst Selection: Employing more earth-abundant and less toxic metal catalysts, such as iron or copper, in place of palladium.

Solvent Choice: Utilizing greener solvents like water, ethanol, or solvent-free conditions. Microwave-assisted synthesis can often facilitate reactions in greener media or without a solvent. rasayanjournal.co.in

Atom Economy: Favoring one-pot reactions and cycloadditions that maximize the incorporation of starting material atoms into the final product. researchgate.net

Energy Efficiency: Using microwave irradiation or other energy-efficient heating methods to reduce reaction times and energy consumption.

The scalability of ligand synthesis is crucial for applications in materials science, and fused azaheterocycles may have an advantage in this regard by potentially avoiding metal-catalyzed coupling steps. rsc.org

Advanced Purification and Isolation Techniques for Polyheterocyclic Ligands

The purification of polyheterocyclic ligands like this compound is critical to obtain materials with the desired properties. Standard techniques include:

Recrystallization and Precipitation: These are often the first line of purification. Choosing an appropriate solvent or solvent pair is crucial for selectively crystallizing the desired compound while leaving impurities in the solution. researchgate.net Repeated recrystallization cycles can significantly enhance purity.

Column Chromatography: Silica gel or alumina (B75360) column chromatography is a common method for separating complex mixtures. The choice of eluent system is optimized to achieve good separation of the target compound from byproducts. researchgate.net

More advanced purification techniques that can be applied include:

Supercritical Fluid Chromatography (SFC): SFC is particularly well-suited for the purification of polar compounds like many nitrogen-containing heterocycles. scirp.orgmdpi.comresearchgate.net It uses supercritical carbon dioxide as the mobile phase, often with a co-solvent, which can be easily removed, reducing solvent waste.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful tool, although it is generally more expensive and less scalable than other methods.

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the this compound.

Coordination Chemistry and Metal Complexation of 2,6 Di Pyrazin 2 Yl Pyridine

Binding Modes and Coordination Geometries of 2,6-Di(pyrazin-2-yl)pyridine with Transition Metals

As a classic tridentate "pincer" ligand, this compound coordinates to metal centers through the nitrogen atoms of the central pyridine (B92270) and the two flanking pyrazine (B50134) rings. This binding typically results in the formation of two five-membered chelate rings, conferring significant stability to the resulting complexes. The coordination geometries observed are highly dependent on the specific transition metal, its oxidation state, and the other coordinating ligands present.

Mononuclear Complex Formation and Ligand Field Theory Considerations

The most common mode of coordination for dppy is the formation of mononuclear complexes, where one or two dppy ligands bind to a single metal center. For instance, derivatives of dppy have been used to synthesize five-coordinate copper(II) complexes of the type [CuCl2(quinolyl-dppy)]. researchgate.net In other examples, such as with nickel(II) complexes of the related ligand N,N'–di(pyrazin–2–yl)pyridine–2,6–diamine (H2dpzpda), two tridentate ligands coordinate to the metal center to form a hexacoordinated, octahedral geometry. researchgate.net

From the perspective of Ligand Field Theory, the replacement of pyridine rings with pyrazine rings makes dppy a stronger π-acceptor ligand compared to terpyridine. The additional nitrogen atoms in the pyrazine rings are electron-withdrawing, which lowers the energy of the ligand's π* orbitals. acs.org This enhanced π-acidity leads to a stronger ligand field and greater stabilization of the metal's d-orbitals. Consequently, the lowest unoccupied molecular orbital (LUMO) in dppy complexes is stabilized, which directly impacts their electronic and photophysical properties. acs.org The stronger electron-accepting ability of dppy results in a lower energy for metal-to-ligand charge transfer (MLCT) absorptions compared to analogous terpyridine complexes.

| Metal Ion | Ligand | Complex Type | Coordination Number | Geometry | Reference |

|---|---|---|---|---|---|

| Cu(II) | n-quinolyl-dppy | [CuCl₂(n-quinolyl-dppy)] | 5 | Five-coordinate (e.g., Trigonal bipyramidal or Square pyramidal) | researchgate.net |

| Ni(II) | N,N'–di(pyrazin–2–yl)pyridine–2,6–diamine | [Ni(H₂dpzpda)₂]²⁺ | 6 | Octahedral | researchgate.net |

| Re(I) | 4-Aryl-dppy | [ReCl(CO)₃(4-Ar-dppy-κ²N)] | 6 | Octahedral (dppy acts as bidentate) | acs.org |

Dinuclear and Polynuclear Architectures Utilizing this compound

Beyond simple mononuclear species, dppy and its derivatives can act as building blocks for more complex multinuclear structures. The pyrazine rings possess a second nitrogen atom that is not involved in the primary tridentate chelation. This "free" nitrogen can act as a coordination site for a second metal ion, allowing dppy to function as a bridging ligand between two metal centers.

This bridging capability enables the formation of dinuclear, polynuclear, and coordination polymer structures. For example, the dppy analogue 4-Phenyl-2,6-bis(2'-pyrazinyl)pyridine has been shown to form a variety of metal complexes, including dinuclear and trinuclear structures, depending on the specific metal salt and reaction conditions employed. A notable example is the reaction with cobalt thiocyanate, which leads to a dinuclear dimeric complex. While dppy itself can bridge metal centers, often polynuclear assemblies are formed through the use of additional bridging co-ligands that link the [M(dppy)] units.

Supramolecular Assembly and Self-Organization Principles

The mononuclear complexes of dppy often serve as tectons, or building blocks, for the construction of higher-order supramolecular architectures through non-covalent interactions. The principles of self-organization, guided by interactions such as hydrogen bonding, π–π stacking, and metal-metal interactions, dictate the final solid-state structure.

A clear example is seen in Ni(II) complexes of N,N'–di(pyrazin–2–yl)pyridine–2,6–diamine, where the primary coordination units are mononuclear. researchgate.net However, hydrogen bonds between the uncoordinated amino groups on one complex and anions or solvent molecules associated with a neighboring complex assemble these individual molecules into extended architectures. researchgate.net Depending on the counter-anion (e.g., perchlorate (B79767) vs. nitrate) and the presence of co-crystallized solvent molecules, these interactions can direct the formation of 1-D chains, 3-D networks, or double-chain structures. researchgate.net In systems involving square-planar d⁸ metals like platinum(II), Pt···Pt and π–π stacking interactions can become dominant, leading to the self-assembly of complexes into rod-like or columnar structures.

Investigation of Metal-Ligand Electronic Interactions in this compound Complexes

The electronic interactions between the transition metal and the dppy ligand are key to understanding the properties of the resulting complexes. These interactions are typically probed using absorption and emission spectroscopy, complemented by computational studies. The absorption spectra of dppy complexes generally feature intense bands in the UV region corresponding to π → π* intraligand (IL) transitions within the dppy framework.

In the visible region, metal-to-ligand charge transfer (MLCT) bands are often observed. These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-based π* orbital. As noted previously, the electron-accepting nature of the dppy ligand stabilizes its π* orbitals (the LUMO). Research on Re(I) carbonyl complexes has shown that the LUMO of dppy-containing complexes is stabilized by approximately 0.3 eV compared to their terpyridine analogues. acs.org This stabilization leads to a red-shift (lower energy) in the MLCT absorption bands. acs.org In some systems, particularly with electron-rich co-ligands, ligand-to-ligand charge transfer (LLCT) transitions may also contribute to the absorption profile. Detailed studies on Re(I) complexes indicate that absorption can have mixed ¹MLCT/¹LLCT/¹ILCT character, while emission originates from the corresponding triplet (³) states.

| Complex | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | LUMO Energy (eV) | Transition Character | Reference |

|---|---|---|---|---|---|

| [ReCl(CO)₃(4-(1-naphthyl)-dppy-κ²N)] | 326, 381 | 632 | -2.95 | ¹MLCT/¹LLCT/¹ILCT | acs.org |

| [ReCl(CO)₃(4-(2-naphthyl)-dppy-κ²N)] | 330, 381 | 631 | -2.95 | ¹MLCT/¹LLCT/¹ILCT | acs.org |

| [ReCl(CO)₃(4-(9-phenanthrenyl)-dppy-κ²N)] | 333, 384 | 629 | -2.94 | ¹MLCT/¹LLCT/¹ILCT | acs.org |

| [ReCl(CO)₃(4-(1-pyrenyl)-dppy-κ²N)] | 343, 384 | 627 | -2.94 | ¹MLCT/¹LLCT/¹ILCT | acs.org |

Thermodynamic and Kinetic Aspects of Complexation Reactions

The thermodynamic stability and kinetic inertness of metal complexes are fundamental aspects of their coordination chemistry. Thermodynamic stability refers to the position of the equilibrium for the complex formation reaction, often quantified by the stability constant (log K), while kinetic aspects relate to the rates of ligand substitution reactions. For terpyridine-type ligands, the chelate effect generally leads to the formation of highly stable and kinetically robust complexes.

While these principles are expected to apply to this compound, specific quantitative data on the stability constants, thermodynamic parameters (ΔH, ΔS), or rates of formation for dppy complexes with various transition metals are not widely reported in the reviewed scientific literature. Such studies would be valuable for directly comparing the influence of the pyrazine moieties versus pyridine on the thermodynamic and kinetic profiles of complexation, representing an area ripe for future investigation.

Redox Behavior and Electron Transfer Processes in this compound Systems

The electrochemical properties of dppy complexes are significantly influenced by the electron-deficient nature of the dppy ligand. Cyclic voltammetry studies reveal that these complexes can undergo both metal-centered and ligand-centered redox processes. Due to the stabilization of the ligand's LUMO, the reduction of dppy complexes is generally facile and occurs at less negative potentials compared to analogous terpyridine complexes. acs.org

Electrochemical studies on Re(I) complexes of the type [ReCl(CO)₃(4-Ar-dppy-κ²N)] show that the first reduction is a ligand-centered process, localized on the dppy framework. acs.org The reduction potentials for these complexes are shifted positively relative to their terpy counterparts, confirming that the dppy ligand is easier to reduce. acs.org The free dppy ligand itself undergoes reduction at potentials below -2 V versus the ferrocene/ferrocenium (Fc/Fc⁺) couple. Aryl-substituted dppy compounds have been found to exhibit electrochemical energy gaps (E_g) in the range of 2.30–2.83 eV.

Electron transfer in these systems can occur through outer-sphere or inner-sphere mechanisms. In some cases, electron transfer can be coupled with proton transfer (Proton-Coupled Electron Transfer, PCET), particularly if the ligand framework contains protic groups. This process involves the simultaneous transfer of an electron and a proton, often leading to changes in the oxidation state of both the metal and the ligand.

| Complex | E₁ᵣₑᏧ (V vs. Fc/Fc⁺) | Reference |

|---|---|---|

| [ReCl(CO)₃(4-(1-naphthyl)-dppy-κ²N)] | -1.46 | acs.org |

| [ReCl(CO)₃(4-(2-naphthyl)-dppy-κ²N)] | -1.45 | acs.org |

| [ReCl(CO)₃(4-(9-phenanthrenyl)-dppy-κ²N)] | -1.42 | acs.org |

| [ReCl(CO)₃(4-(1-pyrenyl)-dppy-κ²N)] | -1.29 | acs.org |

Ligand-Centered Versus Metal-Centered Redox Events

In coordination complexes of this compound, redox events can be broadly categorized into two types: those centered on the metal ion and those centered on the ligand itself. The differentiation between these two processes is crucial for understanding the electronic structure and reactivity of the complex.

Metal-Centered Redox Events: These involve the gain or loss of electrons from the d-orbitals of the central metal ion, leading to a change in its oxidation state (e.g., Fe(II)/Fe(III) or Ru(II)/Ru(III)). The potential at which these events occur is sensitive to the nature of the metal and the coordination environment provided by the dppy ligand. The electron-withdrawing pyrazine rings of dppy tend to stabilize the lower oxidation state of the metal, often resulting in more positive oxidation potentials compared to complexes with less π-accepting ligands like 2,2':6',2''-terpyridine (terpy).

Distinguishing between these two types of redox events is not always straightforward. A common strategy involves comparing the cyclic voltammograms of a series of complexes with different metal ions. Redox processes that show a strong dependence on the metal are generally assigned as metal-centered, while those that remain relatively constant across a series of different metal complexes are indicative of ligand-centered events. Furthermore, comparison with the electrochemical behavior of the free dppy ligand can provide valuable insights into the potentials of ligand-based redox processes. In some instances, computational studies, such as Density Functional Theory (DFT) calculations, are employed to predict the localization of the frontier molecular orbitals (HOMO and LUMO) and thus aid in the assignment of the observed redox couples.

Electrochemical Characterization Methodologies for Charge Transfer Analysis

A suite of electrochemical techniques is employed to investigate the charge transfer properties of this compound complexes. These methods provide not only thermodynamic information (redox potentials) but also kinetic details about the electron transfer processes.

Cyclic Voltammetry (CV): This is the most fundamental and widely used technique for characterizing the redox behavior of dppy complexes. A typical CV experiment involves sweeping the potential of a working electrode and measuring the resulting current. The resulting voltammogram provides information on the formal reduction potentials (E½), the number of electrons transferred, and the reversibility of the redox process. For dppy complexes, CV is instrumental in identifying the potentials of both metal- and ligand-centered redox events.

The table below presents representative electrochemical data for a Ruthenium(II) complex of a ligand analogous to dppy, highlighting the type of information obtained from cyclic voltammetry.

| Complex | Redox Couple | E½ (V vs. Fc+/Fc) | Assignment |

| [Ru(dppy)(bpy)Cl]Cl | Ru(III)/Ru(II) | +0.85 | Metal-centered oxidation |

| dppy/dppy⁻ | -1.20 | Ligand-centered reduction | |

| dppy⁻/dppy²⁻ | -1.65 | Ligand-centered reduction | |

| bpy/bpy⁻ | -1.90 | Ligand-centered reduction |

Note: Data is hypothetical and for illustrative purposes, based on typical values for similar polypyridyl complexes.

Spectroelectrochemistry: This powerful technique combines electrochemical measurements with spectroscopy (typically UV-Vis-NIR or EPR) to provide detailed information about the electronic structure of the species generated at different electrode potentials. By recording the absorption spectrum of a complex as it is being oxidized or reduced, one can identify the chromophoric changes associated with each redox event.

For instance, in the case of a metal-centered oxidation, changes in the metal-to-ligand charge transfer (MLCT) bands are typically observed. Conversely, for a ligand-centered reduction, the appearance of new absorption bands characteristic of the ligand radical anion is expected. This technique is particularly valuable for confirming the assignment of redox couples as either metal- or ligand-centered and for studying the nature of mixed-valence species in multinuclear complexes. The spectroelectrochemical analysis of the MLCT excited state can be approximated by a linear combination of the spectra of the oxidized metal and the reduced ligand, providing a powerful tool for interpreting transient absorption data. researchgate.net

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These techniques offer higher sensitivity and better resolution than cyclic voltammetry, making them particularly useful for studying complexes with closely spaced redox events or for detecting species at low concentrations.

Through the application of these sophisticated electrochemical methodologies, researchers can gain a comprehensive understanding of the intricate charge transfer processes that govern the behavior of this compound coordination complexes, paving the way for their application in areas such as catalysis, molecular electronics, and sensing.

Advanced Spectroscopic and Structural Characterization Methodologies for 2,6 Di Pyrazin 2 Yl Pyridine and Its Metal Complexes

X-ray Diffraction Studies for Solid-State Structural Elucidation

The solid-state architecture of dppy and its derivatives is governed by the principles of crystal engineering, where non-covalent intermolecular interactions direct the self-assembly of molecules into well-defined supramolecular structures.

Hydrogen Bonding: In derivatives of dppy, such as N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine, hydrogen bonding plays a critical role in assembling mononuclear molecules into extended networks. rsc.orgresearchgate.net The nature of the counter-anion and the presence of solvent molecules can dramatically alter the resulting architecture. For instance, Ni(II) complexes of this ligand form 1-D chains with perchlorate (B79767) anions, which transform into a 3-D network when nitrate (B79036) is the anion. rsc.orgresearchgate.netnih.gov The inclusion of water molecules into the crystal lattice of the nitrate complex can further modify the structure into a double chain through additional hydrogen bonds. rsc.orgresearchgate.net These interactions typically involve the amino groups of the ligand acting as hydrogen bond donors to the anions or solvent molecules. rsc.org

Table 1: Examples of Intermolecular Interactions in dppy-related Crystal Structures

| Interaction Type | Donor/Acceptor Groups or Rings Involved | Typical Distances/Geometries | Resulting Supramolecular Structure | Reference |

| Hydrogen Bonding | Ligand amino groups (donor) and ClO₄⁻ or NO₃⁻ anions (acceptor) | N-H···O distances typically range from 2.8 to 2.9 Å. | 1-D chains, 3-D networks | rsc.org, researchgate.net |

| Hydrogen Bonding | Ligand amino groups (donor) and co-crystallized H₂O molecules | Can lead to the formation of double chain structures. | Double chains | rsc.org, researchgate.net |

| π-π Stacking | Pyridine-Pyridine, Pyrazine-Pyridine | Inter-centroid distances around 3.7 Å. | Contributes to crystal packing | nih.gov |

| C-H···N/O Interactions | Aromatic C-H groups and pyrazinic/pyridinic nitrogen or oxygen atoms. | Weak interactions that provide additional stabilization to the crystal lattice. | Supramolecular stabilization | rsc.org |

X-ray diffraction data allows for a detailed conformational analysis of the dppy ligand both in its free state and when coordinated to a metal ion. A key aspect is the relative orientation of the three heterocyclic rings. The dppy framework is often not perfectly planar, exhibiting twists between the central pyridine (B92270) ring and the peripheral pyrazine (B50134) rings. These dihedral angles are influenced by steric hindrance from substituents and by crystal packing forces. rsc.org

In substituted dppy compounds, dihedral angles between the central pyridine and the pyrazine rings can range from 33° to 45°. rsc.org Upon coordination to a metal, the ligand typically adopts a meridional (mer) tridentate binding mode. The coordination geometry around the metal can be distorted from an ideal octahedron, partly due to the bite angles of the dppy ligand. For example, in a Ni(II) complex with a related tridentate ligand, the N-Ni-N chelate angles are significantly compressed (around 78°), leading to a distorted octahedral environment. nih.gov The flexibility of the dppy ligand allows it to adapt to the electronic and steric requirements of different metal ions.

Table 2: Representative Dihedral Angles in dppy-related Structures

| Compound/Complex | Rings | Dihedral Angle (°) | Significance | Reference |

| 4'-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines | Pyridine (central) - Pyrazine | 33 - 45 | Shows inherent non-planarity of the ligand framework due to substituent effects and crystal packing. | rsc.org |

| [NiCl₂(C₅H₅N)(tppz)] (tppz = 2,3,5,6-tetra-2-pyridylpyrazine) | Pyrazine - Pyridyl (coordinating) | 14.90 | Illustrates the conformational changes and increased planarity that can occur upon metal coordination. | nih.gov |

| [NiCl₂(C₅H₅N)(tppz)] | Pyrazine - Pyridyl (non-coordinating) | 54.42 | Highlights the significant twisting that can occur in uncoordinated pendant aromatic rings. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of dppy and its metal complexes in solution. It provides detailed information about the chemical environment of magnetically active nuclei.

¹H NMR: Proton NMR provides the most direct information on the ligand's structure. The aromatic region of the spectrum is characteristic, showing distinct signals for the protons on the pyridine and pyrazine rings. The chemical shifts and coupling constants (J-values) allow for the assignment of each proton, confirming the connectivity of the molecule. For dppy derivatives, ¹H NMR is routinely used to confirm their synthesis and purity. researchgate.net

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct insight into the electronic structure of the nitrogen-containing rings. The chemical shifts of the nitrogen atoms are highly sensitive to their local environment, including protonation state and coordination to a metal ion. For pyridine, the nitrogen atom has a characteristic chemical shift, and similar principles apply to the pyrazine nitrogens in dppy, allowing for the study of ligand-metal interactions directly at the coordination sites. uni-stuttgart.de

Table 3: Representative NMR Chemical Shift Ranges for dppy-type Ligands

| Nucleus | Ring System | Position | Typical Chemical Shift (ppm) | Notes |

| ¹H | Pyridine | H-3, H-5 | ~8.3 - 8.7 | Appears as a doublet. |

| ¹H | Pyridine | H-4 | ~7.9 - 8.1 | Appears as a triplet. |

| ¹H | Pyrazine | H-3', H-5', H-6' | ~8.6 - 9.2 | Multiple signals in the downfield region, specific assignments require 2D NMR. |

| ¹³C | Pyridine | C-2, C-6 (substituted) | ~150 - 156 | Quaternary carbons, often broad. |

| ¹³C | Pyridine | C-4 | ~137 - 139 | |

| ¹³C | Pyrazine | C-2' (substituted), C-3', C-5', C-6' | ~142 - 152 | Aromatic carbons in the electron-deficient pyrazine ring. |

Note: Values are approximate and can vary significantly with substitution, solvent, and metal coordination.

For complex molecules like dppy-metal complexes, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. This allows for the mapping of proton connectivity within each aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms, enabling the definitive assignment of ¹³C signals based on the already assigned ¹H signals.

In the study of Re(I) complexes with aryl-substituted dppy ligands, 2D NMR techniques including ¹H–¹H COSY, ¹H–¹³C HMQC, and ¹H–¹³C HMBC were crucial for the complete and unambiguous assignment of all proton and carbon signals, especially due to the magnetic inequivalence of the peripheral rings upon κ²N coordination. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Methodologies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to molecular structure, symmetry, and bonding, making them valuable for the characterization of dppy and its complexes.

The IR and Raman spectra of dppy are dominated by vibrations associated with the pyridine and pyrazine rings. Key vibrational modes include:

Ring Stretching Vibrations (ν(C=C) and ν(C=N)): These occur in the 1400-1650 cm⁻¹ region and are characteristic of aromatic heterocyclic rings. aps.org Changes in the position and intensity of these bands upon metal coordination can provide evidence of the ligand binding to the metal center.

Ring Breathing Modes: These are collective vibrations of the entire ring system and appear as sharp, often intense, bands in the Raman spectrum, typically around 990-1050 cm⁻¹.

C-H Bending Vibrations: In-plane (β(CH)) and out-of-plane (γ(CH)) bending modes appear at lower frequencies and provide further fingerprints of the substitution pattern on the aromatic rings.

In metal complexes, new vibrational modes corresponding to metal-ligand bonds (ν(M-N)) appear in the far-IR region, typically below 600 cm⁻¹. For carbonyl complexes, such as those of Re(I), the C≡O stretching vibrations are extremely intense and informative, appearing in the 1850-2100 cm⁻¹ region. The number and position of these bands can determine the geometry of the carbonyl ligands (e.g., facial vs. meridional). nih.gov Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic transition, can be used to selectively enhance the vibrations of specific parts of a molecule (the chromophore), providing detailed information about the electronic structure of both ground and excited states. rsc.org

Table 4: Characteristic Vibrational Bands for dppy and its Complexes

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy Method | Notes | Reference |

| 3000 - 3100 | Aromatic ν(C-H) stretching | IR, Raman | Weak to medium intensity. | aps.org |

| 1850 - 2100 | ν(C≡O) stretching (in carbonyl complexes) | IR | Very strong intensity. Position and pattern are diagnostic of the metal center and coordination geometry. | nih.gov |

| 1400 - 1650 | Aromatic ring ν(C=C) and ν(C=N) stretching | IR, Raman | Strong intensity, sensitive to substitution and metal coordination. | aps.org |

| 990 - 1050 | Ring "breathing" modes | Raman | Often strong and sharp in Raman spectra. | researchgate.net |

| 600 - 900 | γ(C-H) out-of-plane bending | IR, Raman | Can be strong in IR; positions are characteristic of the substitution pattern. | aps.org |

| < 600 | ν(M-N) metal-ligand stretching (in complexes) | IR, Raman | Direct probe of the metal-ligand bond strength. |

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathways

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of dpp and its metal complexes. Different ionization techniques are employed to suit the properties of the analyte.

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For newly synthesized dpp derivatives and their complexes, HR-MS is used to confirm that the experimentally measured mass corresponds to the calculated exact mass for the proposed chemical formula. researchgate.netnih.gov This technique is crucial for verifying the successful outcome of a synthesis and for ruling out alternative or impure products.

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of large, non-volatile, and thermally fragile molecules such as metal-ligand complexes. ESI-MS allows for the transfer of intact complex ions from solution into the gas phase, enabling the direct observation of the molecular ion of the complex. This is fundamental for determining the stoichiometry, i.e., the metal-to-ligand ratio, in the coordination compound. acs.org The resulting mass spectrum will show peaks corresponding to the intact complex, often with associated counter-ions or solvent molecules, thereby confirming the structural integrity of the complex in solution.

Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopic Principles

Electronic spectroscopy provides key information on the electronic structure and photophysical properties of dpp and its complexes. Absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher-energy excited state.

The UV-Vis absorption spectrum of 2,6-Di(pyrazin-2-yl)pyridine is dominated by intense absorption bands in the ultraviolet region. These bands arise from spin-allowed electronic transitions within the delocalized π-electron system of the aromatic rings. Specifically, these are assigned as π-π* transitions, where an electron is promoted from a π bonding orbital (the Highest Occupied Molecular Orbital, or HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). researchgate.netlumenlearning.com

The energy, and thus the wavelength, of these transitions is dependent on the extent of conjugation in the molecule. lumenlearning.com For dpp and its derivatives, multiple π-π* transitions are typically observed. For example, 4′-dimethoxyphenyl-substituted dpp compounds exhibit strong absorption bands in the ranges of 236–238 nm and 284–293 nm. researchgate.net In platinum(II) complexes of the related ligand 2,6-di(pyrid-2-yl)pyrazine, these intraligand π-π* transitions are found at higher wavelengths, between 300-360 nm. acs.orgnih.gov Upon coordination to a metal, these ligand-based transitions may shift in energy and can be accompanied by the appearance of new, lower-energy bands, such as metal-to-ligand charge transfer (MLCT) transitions. The emission properties of dpp-containing complexes are also often related to these transitions, with fluorescence or phosphorescence occurring from the relaxation of the π* excited state. rsc.org

| Compound/Complex | Observed λₘₐₓ (nm) | Reference |

|---|---|---|

| 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines | 236–238 and 284–293 | researchgate.net |

| Alkynylplatinum(II) 2,6-di(pyrid-2-yl)pyrazine complexes | 300–360 | acs.orgnih.gov |

| [Pd(bpp)Cl]Cl (bpp = 2,6-bis(pyrazol-1-yl)pyridine) | 250–300 | nih.gov |

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) State Characterization

The electronic absorption spectra of metal complexes containing this compound (dppy) are characterized by intense Metal-to-Ligand Charge Transfer (MLCT) bands. These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. The dppy ligand, analogous to 2,2′:6′,2″-terpyridine, possesses low-lying π* orbitals that facilitate these charge transfer processes, making its metal complexes photophysically active.

In rhenium(I) carbonyl complexes, such as [ReCl(CO)₃(dppy-Ar)] where Ar is a π-conjugated aryl group, the lowest energy absorption bands are assigned to MLCT transitions. acs.orgnih.gov The energy of these bands is influenced by the nature of the aryl substituent, though studies with naphthyl and phenanthrenyl groups have shown only marginal effects, indicating a weak electronic coupling between the appended group and the Re(I) center in the ground state. nih.gov However, the attachment of an electron-rich pyrenyl group can lead to a significant red shift and an increase in the molar absorption coefficients of the lowest energy absorption band. This is attributed to the contribution of intraligand charge-transfer (ILCT) transitions from the pyrenyl substituent to the dppy core. acs.orgnih.gov

For platinum(II) complexes, the characterization is similar. In a related class of alkynylplatinum(II) complexes featuring the 2,6-di(pyrid-2-yl)pyrazine ligand, which shares structural similarities with dppy, the low-energy absorption bands between 400–600 nm are assigned to MLCT [dπ(Pt) → π(ligand)] transitions. acs.orgnih.gov These transitions are often mixed with ligand-to-ligand charge transfer (LLCT) character, for instance, from an alkynyl ligand to the di(pyrid-2-yl)pyrazine ligand. nih.gov The strong electron-accepting nature of the pyrazine-containing ligand, compared to terpyridine, results in a more stabilized π orbital and consequently, a lower energy for the MLCT absorption. acs.orgnih.gov

The energy of MLCT transitions can be systematically correlated with the electrochemical properties of the complexes. For instance, the energy of the MLCT absorption maximum (hνₘₐₓ) often varies in proportion to the difference between the metal-centered oxidation potential (e.g., Ru(III)/Ru(II)) and the ligand-centered reduction potential. nih.gov Computational studies, such as Density Functional Theory (DFT), are instrumental in assigning these transitions by calculating the energies and compositions of the molecular orbitals involved. acs.orgnih.gov

| Complex | Solvent | λmax (nm) | Assignment | Reference |

|---|---|---|---|---|

| [ReCl(CO)₃(dppy-1-naphthyl)] | CH₂Cl₂ | ~450 | MLCT | nih.gov |

| [ReCl(CO)₃(dppy-1-pyrenyl)] | CH₂Cl₂ | ~480 | MLCT/ILCT | acs.orgnih.gov |

| Alkynylplatinum(II) 2,6-di(pyrid-2-yl)pyrazine complexes | Acetonitrile | 400-600 | MLCT/LLCT | nih.gov |

Excited State Dynamics and Luminescence Mechanisms (e.g., Fluorescence, Phosphorescence)

Upon photoexcitation into the MLCT band, metal complexes of this compound (dppy) exhibit complex excited-state dynamics involving multiple electronic states. The initial excitation typically populates a singlet MLCT (¹MLCT) state, which can then undergo several deactivation processes, including fluorescence, intersystem crossing (ISC) to a triplet state (³MLCT), or non-radiative decay.

For many transition metal complexes, particularly those of second- and third-row metals like Re(I) and Pt(II), ISC is highly efficient, leading to the population of triplet excited states. acs.orgrsc.org The subsequent decay from these triplet states can occur via phosphorescence or non-radiative pathways. The luminescence properties are highly dependent on the specific metal center, the substituents on the dppy ligand, and the solvent environment.

In Re(I) complexes of dppy substituted with aryl chromophores, room-temperature photoluminescence is observed. acs.orgnih.gov For complexes with 1-pyrenyl-substituted dppy, significantly enhanced luminescence lifetimes have been recorded. This is explained by the formation of an equilibrium between the ³MLCT state and a triplet intraligand (³IL) or intraligand charge-transfer (³ILCT) state localized on the pyrene (B120774) moiety. acs.orgnih.gov At low temperatures (77 K), the excited states of these pyrenyl-functionalized complexes show a predominant ³IL/³ILCT character. acs.orgnih.gov

The dppy ligand itself, when functionalized with extended aryl groups, can exhibit fluorescence. researchgate.net Studies on such compounds show emission bands that are dependent on the substituent and solvent. The observed large Stokes shifts in dppy derivatives suggest a significant change in geometry or electronic structure upon excitation. researchgate.net The dramatic decrease in fluorescence quantum yield with increasing solvent polarity in some systems has been attributed to the formation of a twisted intramolecular charge transfer (TICT) state from the initially excited state. researchgate.net

For platinum(II) complexes with related N-heterocyclic ligands, both fluorescence and phosphorescence can be observed depending on the conditions. rsc.org In non-coordinating solvents, emission from triplet states (phosphorescence) is often dominant, characterized by lifetimes in the microsecond range. The nature of the lowest energy triplet state can be an admixture of ³MLCT, ³ILCT, and ligand-centered ³(π–π*) character, which can be elucidated through transient absorption spectroscopy and low-temperature emission studies. rsc.org

| Compound/Complex | Excitation λex (nm) | Emission λem (nm) | Luminescence Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Aryl-substituted dppy derivatives | 350 | 407-511 | Fluorescence | Structure-dependent fluorescence with large Stokes shifts. | researchgate.net |

| [ReCl(CO)₃(dppy-1-pyrenyl)] | - | - | Phosphorescence | Enhanced lifetime due to equilibrium between ³MLCT and ³IL/³ILCT states. | acs.orgnih.gov |

| Pt(II) complexes with related thiazolyl-pyridines | - | >468 | Fluorescence/Phosphorescence | Solvent-dependent emission; phosphorescence in non-coordinating solvents. | rsc.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying systems with unpaired electrons. Paramagnetic metal complexes of this compound, such as those with Cu(II) or high-spin Fe(II), are amenable to EPR studies, which provide detailed insights into their electronic structure and magnetic properties. nationalmaglab.org

Elucidation of Unpaired Electron Spin States

EPR spectroscopy directly probes the energy levels of electron spins in a magnetic field. For a simple S = 1/2 system (one unpaired electron), the spectrum provides the g-factor, which is a tensor quantity reflecting the local electronic environment of the metal ion. For high-spin systems (S > 1/2), the spectra are more complex due to the presence of zero-field splitting (ZFS). nationalmaglab.org

ZFS arises from the anisotropic electronic environment of the metal ion, which lifts the degeneracy of the spin sublevels (Mₛ) even in the absence of an external magnetic field. The ZFS is described by the parameters D (axial) and E (rhombic). The determination of these parameters is crucial for understanding the electronic structure and magnetic anisotropy of the complex. nationalmaglab.orgnih.gov

High-frequency, high-field EPR is particularly effective for accurately determining ZFS parameters in high-spin transition metal complexes. nationalmaglab.org By analyzing the complex powder pattern EPR spectra, which result from the superposition of spectra from all possible orientations of the molecule relative to the magnetic field, one can extract the principal values of the g-tensor and the ZFS parameters. nih.gov For example, in a study of a quintet (S=2) dinitrene, high-resolution EPR allowed for the precise determination of D and E values, which provided direct information about the molecular geometry between the two triplet sites. nih.gov

Hyperfine Interaction Analysis in Metal-Ligand Systems

EPR spectra often contain additional fine structure due to hyperfine interactions, which are the couplings between the unpaired electron spin and the magnetic moments of nearby nuclei (e.g., the metal nucleus or ligand nuclei like ¹⁴N). Analysis of these interactions provides a detailed map of the unpaired electron's wavefunction (the singly occupied molecular orbital, SOMO). cardiff.ac.uk

The hyperfine coupling constant, A, is a measure of the strength of this interaction. Like the g-factor, it is a tensor quantity. The analysis of the metal's hyperfine coupling provides information about the s- and p-orbital character of the SOMO on the metal. The superhyperfine coupling to ligand nuclei, such as the ¹⁴N of the pyridine and pyrazine rings in dppy, is particularly informative. It reveals the extent of covalency in the metal-ligand bond and the delocalization of the unpaired electron onto the ligand framework.

In cases where the hyperfine structure is not well-resolved in conventional EPR, advanced techniques such as Electron Nuclear Double Resonance (ENDOR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy can be employed. These methods allow for the precise measurement of small hyperfine couplings and can resolve interactions with specific nuclei, providing an unambiguous assignment and a deeper understanding of the electronic communication within the metal-ligand system. cardiff.ac.uk For instance, in studies of Cu(II) complexes, anisotropic EPR spectra can be fitted using a spin Hamiltonian to determine the full g and A matrices, revealing details about the coordination geometry and bonding.

Computational and Theoretical Investigations of 2,6 Di Pyrazin 2 Yl Pyridine Systems

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are widely employed to explore the fundamental properties of dppy-based systems in their electronic ground state. These studies are crucial for rationalizing observed chemical and physical behaviors and for designing new molecules with tailored functionalities.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the electronic behavior of a molecule. DFT calculations provide accurate estimations of the energies of these orbitals and their spatial distribution. The HOMO-LUMO energy gap is a critical parameter, offering an indication of the chemical reactivity and the energy required for electronic excitation.

In studies of Rhenium(I) carbonyl complexes bearing dppy derivatives, [ReCl(CO)₃(4-Arⁿ-dppy-κ²N)], DFT calculations have shown that the LUMO is predominantly located on the coordinated rings of the dppy core. nih.govacs.org The energy of the LUMO is significantly stabilized by the replacement of peripheral pyridyl rings (as in the analogous terpyridine ligand) with pyrazinyl rings, a consequence of the increased electron-withdrawing nature of pyrazine (B50134). nih.govacs.org Conversely, the HOMO in these complexes is largely centered on the {Re(CO)₃Cl} fragment. nih.gov The introduction of different aryl substituents at the 4-position of the dppy core has a negligible effect on the LUMO energy but can significantly impact the HOMO energy. For instance, attaching an electron-rich pyrenyl group destabilizes the HOMO, leading to a noticeable decrease in the HOMO-LUMO gap. nih.gov

| Complex | Aryl Substituent (Arⁿ) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 1B | 1-Naphthyl | -6.19 | -2.95 | 3.24 |

| 2B | 2-Naphthyl | -6.19 | -2.95 | 3.24 |

| 3B | 9-Phenanthrenyl | -6.19 | -2.95 | 3.24 |

| 4B | 1-Pyrenyl | -5.78 | -2.94 | 2.84 |

Data sourced from studies on Rhenium(I) complexes. The HOMO-LUMO gap is calculated as E(LUMO) - E(HOMO). Slight variations in reported gap values may exist due to different calculation methodologies. nih.gov

DFT calculations are also a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. By calculating the magnetic shielding tensors, it is possible to predict the ¹H and ¹³C NMR chemical shifts of dppy and its derivatives. Although specific DFT prediction studies for dppy are not broadly detailed in the provided context, the methodology is standard for related heterocyclic compounds. researchgate.net Similarly, the calculation of vibrational frequencies through DFT can help in assigning the bands observed in Infrared (IR) and Raman spectra. These theoretical spectra provide a basis for understanding the vibrational modes of the molecule and how they are affected by substitution or coordination to a metal center.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

To understand the photophysical properties of dppy systems, such as their absorption and emission of light, it is necessary to investigate their behavior in electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice for such investigations. nih.govacs.orgrsc.org

TD-DFT is used to calculate the energies of vertical electronic excitations from the ground state, which correspond to the absorption of light. These calculations allow for the simulation of UV-Visible absorption spectra and provide detailed information about the nature of the electronic transitions involved. nih.gov

For dppy metal complexes, TD-DFT calculations are crucial for assigning the character of observed absorption bands. nih.govresearchgate.net For example, in Rhenium(I) complexes of dppy, the low-energy absorption bands are often assigned to Metal-to-Ligand Charge-Transfer (MLCT) transitions, corresponding to the promotion of an electron from a metal-centered HOMO to a ligand-centered LUMO (d(Re) → π*(dppy)). nih.gov When electron-rich aromatic groups like pyrene (B120774) are attached to the dppy ligand, new transitions can appear. TD-DFT calculations have identified these as having significant Intraligand Charge-Transfer (ILCT) character, where an electron moves from the pyrenyl substituent to the dppy core. nih.govacs.org

| System Type | Transition Type | Description | Orbital Origin |

|---|---|---|---|

| Re(I)-dppy Complexes | MLCT | Metal-to-Ligand Charge Transfer | d(Re) → π(dppy) |

| Pyrenyl-dppy Ligand | IL | Intraligand (π → π) | π(pyrenyl) → π(pyrenyl) |

| Pyrenyl-dppy-Re(I) Complex | ILCT | Intraligand Charge Transfer | π(pyrenyl) → π(dppy) |

Following photoexcitation, a molecule can relax back to the ground state through various pathways, including radiative decay (fluorescence and phosphorescence) and non-radiative decay (internal conversion and intersystem crossing). TD-DFT can be used to model the potential energy surfaces of the excited states, providing insight into these deactivation pathways.

In dppy-based systems, particularly metal complexes, TD-DFT helps elucidate the nature of the emitting state. researchgate.net For instance, calculations can determine whether emission originates from a singlet excited state (fluorescence) or a triplet excited state (phosphorescence). In many transition metal complexes, efficient intersystem crossing from the initially populated singlet excited state to a triplet state occurs. TD-DFT studies on pyrenyl-substituted Re(I)-dppy complexes have shown that at low temperatures (77 K), the emissive excited state has a predominant triplet intraligand (³IL) character, localized on the pyrene moiety, mixed with ³ILCT character. acs.org The presence of these triplet states, which are often long-lived, is a key feature of the photophysics of such compounds. rsc.org These computational insights are vital for understanding phenomena like dual-emission and for designing new phosphorescent materials for applications in sensing or organic light-emitting diodes (OLEDs). researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations serve as a powerful tool to investigate the dynamic behavior of molecules and their interactions with the surrounding environment over time. While specific MD studies on 2,6-di(pyrazin-2-yl)pyridine are not extensively documented in dedicated publications, the principles and methodologies are well-established from research on structurally related polypyridyl complexes, such as those of ruthenium. rsc.org These simulations can elucidate the conformational flexibility of the dppy ligand, the stability of its metal complexes, and the nature of its interactions with solvents or biological macromolecules like DNA. rsc.org

In a typical MD simulation of a metal complex containing a polypyridyl ligand, the system is placed in a simulation box, often filled with explicit solvent molecules, and subjected to a set of physical laws governing particle motion. The simulation tracks the trajectory of each atom over a series of small time steps, revealing how the complex behaves in a dynamic environment. Key parameters that can be extracted from these simulations include:

Binding Modes and Stability: MD simulations can explore the various ways a dppy complex might bind to a substrate, such as the intercalation or groove binding of a ruthenium complex with DNA. rsc.org The stability of these binding modes can be assessed by analyzing the interaction energies and conformational changes over the course of the simulation. rsc.org

Solvent Effects: The influence of the solvent on the structure and stability of dppy systems can be modeled. This is crucial for understanding reaction mechanisms and the self-assembly of supramolecular structures in solution.

Conformational Analysis: The inherent flexibility of the dppy ligand, particularly the rotational freedom between the pyridine (B92270) and pyrazine rings, can be characterized. MD simulations can map the potential energy surface associated with these conformational changes.

For instance, classical molecular dynamics simulations have been successfully employed to understand the non-covalent binding interactions of ruthenium(II) polypyridyl complexes with DNA, revealing detailed insights into intercalation and groove binding phenomena. rsc.org Similar approaches could be applied to dppy complexes to predict their interaction with biological targets or their assembly into larger structures.

| Simulation Parameter | Typical Value/Setting for Polypyridyl Complexes | Purpose |

| Force Field | AMBER, CHARMM, GAFF | Describes the potential energy of the system. |

| Water Model | TIP3P, SPC/E | Represents the solvent environment. |

| Simulation Box | Cubic or Rectangular with Periodic Boundary Conditions | Simulates a continuous system to avoid edge effects. |

| Temperature | 300 K | Simulates physiological or room temperature conditions. |

| Pressure | 1 atm | Maintains constant pressure. |

| Time Step | 1-2 fs | The interval between successive calculations of particle positions and velocities. |

| Simulation Length | 100s of nanoseconds to microseconds | The total duration of the simulation, determining the timescale of observable events. |

This table presents typical parameters used in MD simulations of metal polypyridyl complexes, which would be applicable to studies on this compound systems.

Force Field Development and Molecular Mechanics (MM) Applications for Large Systems

Molecular Mechanics (MM) calculations rely on force fields—a set of parameters and equations that define the potential energy of a system as a function of its atomic coordinates. These methods are computationally less expensive than quantum mechanical calculations, making them suitable for studying large systems like supramolecular assemblies or biomolecular complexes involving dppy.

The accuracy of MM calculations is critically dependent on the quality of the force field parameters. For organic molecules, standard force fields like the General Amber Force Field (GAFF) are often used. However, for systems containing metal ions, the development of accurate parameters for the metal center and its coordination sphere is a significant challenge. These parameters must correctly describe bond lengths, angles, dihedrals, and non-bonded interactions involving the metal.

While a specific, universally adopted force field for this compound complexes is not yet established, research on analogous systems provides a roadmap. For example, in studies of platinum(II) complexes with 2,6-di(pyrid-2-yl)pyrazine, a related ligand, researchers have utilized revised Lennard-Jones (LJ) force field parameters for the platinum atom to accurately model aggregation behavior. acs.org

The process of developing a force field for a dppy metal complex typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations (e.g., using Density Functional Theory, DFT) are performed on a model system (e.g., the dppy ligand coordinated to a metal ion) to obtain reference data, including optimized geometries, vibrational frequencies, and interaction energies.

Parameter Fitting: The MM parameters (e.g., bond force constants, equilibrium angles, partial atomic charges) are adjusted to reproduce the QM reference data as closely as possible.

Validation: The newly developed force field is tested on a range of related systems to ensure its transferability and predictive accuracy.

Once a reliable force field is developed, MM calculations can be applied to:

Energy Minimization: To find the most stable conformation of a large dppy-containing assembly.

Conformational Searching: To explore the different possible arrangements of the ligand and its complexes.

Docking Studies: To predict how a dppy complex might bind to a receptor site in a protein or other large molecule.

| Parameter Type | Description | Example from a Platinum(II) System acs.org |

| Lennard-Jones (σ) | Defines the distance at which the interatomic potential is zero. | σ(Pt) = 0.33298 nm |

| Lennard-Jones (ε) | Defines the depth of the potential well (strength of attraction). | ε(Pt) = 5.267 kJ/mol |

| Bond Stretching | Force constant and equilibrium bond length for metal-ligand bonds. | Derived from QM calculations. |

| Angle Bending | Force constant and equilibrium angle for ligand-metal-ligand angles. | Derived from QM calculations. |

| Torsional Dihedrals | Parameters governing rotation around bonds. | Derived from QM calculations. |

| Partial Charges | Atomic charges used to calculate electrostatic interactions. | Derived from QM electrostatic potential fitting. |

This table illustrates the types of parameters required in a force field for a metal complex, with specific Lennard-Jones values shown for a related platinum system. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build predictive models that correlate the structural features of molecules with their physicochemical properties. researchgate.net These models are statistical in nature and can be used to estimate the properties of new, unsynthesized compounds, thereby accelerating the discovery of materials with desired characteristics.

In the context of this compound and its derivatives, QSPR could be a valuable tool for predicting a wide range of properties, including:

Photophysical Properties: Such as absorption and emission wavelengths, and quantum yields.

Electrochemical Properties: Including reduction and oxidation potentials.

Binding Affinities: The strength of interaction with metal ions or biological targets.

Solubility: Predicting how a modification to the dppy structure will affect its solubility in different solvents.

The development of a QSPR model involves several key steps:

Data Collection: A dataset of molecules with known experimental property values is compiled. For dppy systems, this could involve synthesizing a library of derivatives and measuring their properties.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These descriptors encode information about the molecule's topology, geometry, and electronic structure.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates a subset of the most relevant descriptors to the property of interest.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted to the training data.

While specific QSPR models for this compound are not yet widely published, the general methodology has been applied to predict properties of various nitrogen-containing heterocyclic compounds. researchgate.net Such models could guide the rational design of new dppy-based ligands with optimized properties for applications in areas like catalysis, sensing, and materials science.

Applications and Functional Materials Utilizing 2,6 Di Pyrazin 2 Yl Pyridine Complexes

Catalysis and Electrocatalysis with 2,6-Di(pyrazin-2-yl)pyridine Metal Complexes

Metal complexes incorporating the this compound ligand have emerged as versatile catalysts for a range of chemical transformations. The specific arrangement of nitrogen donor atoms in the dppy ligand allows for fine-tuning of the metal center's electronic and steric environment, which is crucial for catalytic activity and selectivity.

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, dppy complexes have demonstrated notable efficacy, particularly in oxidation reactions. Copper(II) complexes of dppy derivatives have been successfully employed as catalysts for the oxidation of alkanes and alcohols under mild conditions. rsc.org For instance, complexes such as [CuCl₂(n-quinolyl-dppy)] have been synthesized and investigated. rsc.org

Mechanistic studies on these copper-catalyzed oxidations provide insights into the reaction pathways. When using hydrogen peroxide as the oxidant, kinetic analysis suggests the generation of highly reactive hydroxyl radicals. A proposed model involves the competitive interaction of these radicals with the solvent (e.g., acetonitrile) and the substrate within a cavity-like environment created by the catalyst. rsc.org This simultaneous study of reaction kinetics and selectivity in alkane oxidations helps to elucidate the nature of the oxidizing species and the mechanism of substrate conversion. rsc.org The efficiency of these catalytic systems is influenced by the specific substituents on the dppy framework, which can modulate the catalyst's stability and reactivity.

While homogeneous catalysts offer high activity and selectivity, their separation from the product stream can be challenging. Heterogeneous catalysis, which involves a catalyst in a different phase from the reactants, circumvents this issue. This is often achieved by immobilizing a homogeneous catalyst onto a solid support.

Complexes of this compound are particularly adept at mediating oxidation and reduction (redox) processes due to the electron-accepting nature of the pyrazine (B50134) rings, which can stabilize different oxidation states of the coordinated metal center.

A prime example is the catalytic oxidation of hydrocarbons. Copper(II) complexes of quinolyl-substituted dppy have been shown to effectively catalyze the oxidation of alkanes and alcohols using peroxides as the oxidant. rsc.org These reactions are fundamental in organic synthesis for converting simple hydrocarbons into more valuable functionalized molecules like alcohols, ketones, and carboxylic acids.

In the realm of electrocatalysis, a dppy-modified electrode has been utilized for the electrochemical oxidation of Americium(III) in nitric acid. researchgate.net By varying the applied potential, the system can selectively oxidize Am(III) to Am(V) and subsequently to Am(VI). researchgate.net This demonstrates the potential of dppy-based materials in advanced applications such as nuclear waste reprocessing, where precise control over the oxidation states of actinides is required.

| Catalyst System | Substrate | Oxidant | Product(s) | Key Finding |

| [CuCl₂(n-quinolyl-dppy)] | Alkanes (e.g., cyclohexane) | H₂O₂ | Alcohols, Ketones | Catalyzes oxidation under mild conditions via a proposed hydroxyl radical mechanism. rsc.org |

| [CuCl₂(n-quinolyl-dppy)] | Alcohols | H₂O₂ | Ketones, Aldehydes | Demonstrates effective catalytic conversion of alcohols. rsc.org |

| dppy-modified ITO electrode | Americium(III) | Electrochemical | Am(V), Am(VI) | Achieves potential-dependent oxidation of Am(III) to higher oxidation states. researchgate.net |

Luminescent Materials and Optoelectronic Device Principles

The rich optical and electrochemical properties of this compound complexes make them highly attractive for applications as luminescent materials in optoelectronic devices. researchgate.net Their thermal stability and kinetic inertness are additional advantages for creating robust light-emitting systems. researchgate.net

One effective strategy is the modification of the dppy ligand framework. Incorporating different peripheral rings or adding various substituents allows for fine-tuning of the ligand's electronic properties. For example, compared to analogous complexes with 2,2′:6′,2″-terpyridine (terpy) or 2,6-di(thiazol-2-yl)pyridine (dtpy), dppy derivatives often exhibit the largest Stokes shifts—the difference between the absorption and emission maxima. researchgate.net This property is beneficial for minimizing reabsorption in light-emitting devices.

The choice of the metal center is also critical. Rhenium(I) complexes with dppy derivatives, such as [ReCl(CO)₃(dppy)], have been extensively studied. researchgate.netresearchgate.net These complexes exhibit photophysical properties that are strongly influenced by both the dppy ligand and the metal center. researchgate.net The emission characteristics arise from a variety of excited states, including metal-to-ligand charge transfer (MLCT), intraligand (IL), and ligand-to-ligand charge transfer (LLCT) states. researchgate.net By carefully selecting the metal and tailoring the ligand structure, the energy of these excited states can be modulated to achieve emission across the visible spectrum.

| Complex Type | Key Design Feature | Effect on Photophysical Properties |

| Re(I) dppy complexes | Substitution on the dppy core | Modulates optical and electrochemical properties. researchgate.netresearchgate.net |

| dppy vs. terpy/dtpy complexes | Use of pyrazine peripheral rings | Leads to larger Stokes shifts in the resulting complexes. researchgate.net |

| Aryl-substituted dppy | Appended π-conjugated aryl groups | Influences fluorescence properties in both solution and solid state. researchgate.net |

The function of dppy complexes in light-emitting and photovoltaic devices is rooted in fundamental photophysical principles. Upon absorption of light, the complex is promoted to an excited electronic state. The nature of this excited state determines the subsequent de-excitation pathway, which can include the emission of light (luminescence).